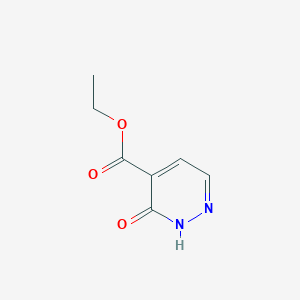

Ethyl 3-hydroxypyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-8-9-6(5)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVVOGGKSJORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495116 | |

| Record name | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-55-2 | |

| Record name | Ethyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of diethyl ethoxymethylenemalonate (DEEM), a key intermediate, followed by its cyclocondensation with hydrazine hydrate to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of diethyl ethoxymethylenemalonate (DEEM) from diethyl malonate, triethyl orthoformate, and acetic anhydride. The subsequent step is the cyclocondensation of DEEM with hydrazine hydrate to form the final pyridazine product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl ethoxymethylenemalonate (DEEM)

This procedure is adapted from a well-established method for the preparation of DEEM.[1]

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride (catalyst)

Equipment:

-

Three-necked round-bottom flask

-

Thermometer

-

Gas inlet tube

-

Distillation column (e.g., packed with Berl Saddles)

-

Still head and condenser

-

Heating mantle or oil bath

Procedure:

-

In a 5-L three-necked flask equipped with a thermometer, a gas inlet tube, and a packed distillation column attached to a still head and condenser, combine 960 g (6.0 moles) of diethyl malonate, 1000 g (6.75 moles) of triethyl orthoformate, 1260 g (12.3 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.

-

Agitate the mixture for 5 minutes by passing a stream of dry air through the gas inlet tube.

-

Heat the mixture according to the following temperature program:

-

102–115 °C for 2.5 hours

-

115–127 °C for 7 hours. After the eighth hour of heating, add an additional 250 g (2.45 moles) of acetic anhydride and 200 g (1.35 moles) of triethyl orthoformate.

-

127–145 °C for 2 hours

-

145–155 °C for 2 hours

-

-

After a total of 13.5 hours of heating, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any suspended zinc salts.

-

Distill the filtrate under reduced pressure (15–20 mm Hg) until the temperature at the still head reaches 100 °C to remove unreacted starting materials and byproducts.

-

Continue the distillation at a lower pressure (0.25 mm Hg) to collect the product, diethyl ethoxymethylenemalonate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50-60% | [1] |

| Boiling Point | 108–110 °C at 0.25 mm Hg | [1] |

| Refractive Index (nD20) | 1.4580–1.4623 | [1] |

Step 2: Synthesis of this compound

This protocol is a general procedure based on the known reactivity of 1,3-dicarbonyl compounds with hydrazine.[2]

Materials:

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Hydrazine hydrate (80% aqueous solution)

-

Glacial acetic acid or Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Dissolve diethyl ethoxymethylenemalonate (1.0 mmol) in a suitable solvent such as glacial acetic acid (20 mL) or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

While stirring at room temperature, add an aqueous solution of hydrazine hydrate (e.g., 80%, 1.0-1.2 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Quantitative Data:

| Parameter | Expected Value |

| Yield | Moderate to good (estimated 60-80%) |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Expected signals would include a singlet for the pyridazine ring proton, a quartet and a triplet for the ethyl ester group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Expected signals would include those for the carbonyl carbons of the ester and the pyridazine ring, carbons of the pyridazine ring, and the carbons of the ethyl group. The chemical shift of the carbon bearing the hydroxyl group would be characteristic.[3] |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₈N₂O₃, MW: 168.15 g/mol ). |

| IR (KBr) | Expected characteristic peaks would include a broad O-H stretch for the hydroxyl group, C=O stretching for the ester and the pyridazinone tautomer, C=N and C=C stretching for the pyridazine ring, and C-H stretching for the alkyl and aromatic protons. |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway Context

Pyridazine derivatives are known to be involved in various signaling pathways and exhibit a wide range of biological activities. They are often investigated as inhibitors of kinases, enzymes that play crucial roles in cell signaling. The structural motif of a substituted pyridazine can mimic the hinge-binding region of ATP in the kinase active site. The diagram below represents a generic kinase signaling pathway where a pyridazine-based inhibitor might act.

Caption: Generic kinase signaling pathway and the potential point of intervention for a pyridazine-based inhibitor.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. The provided experimental protocols, though requiring optimization for the final step, are based on well-established chemical transformations. The structured presentation of data and visual diagrams are intended to facilitate the reproduction of this synthesis in a research and development setting. Further investigation is warranted to determine the precise reaction conditions and to fully characterize the final product. The potential for pyridazine derivatives to interact with biological signaling pathways underscores the importance of developing robust synthetic methods for this class of compounds.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxypyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazinone class, a group of molecules that has garnered significant interest in medicinal chemistry. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound (CAS Number: 1445-55-2) is a pyridazinone derivative with the molecular formula C₇H₈N₂O₃. The structure consists of a pyridazine ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 4-position. It exists in tautomeric forms, predominantly as the 3-oxo-2,3-dihydropyridazine isomer.

Table 1: Physicochemical Properties of this compound and its Tautomer

| Property | Value | Source |

| IUPAC Name | Ethyl 3-hydroxy-4-pyridazinecarboxylate | - |

| CAS Number | 1445-55-2 | United States Biological[1] |

| Molecular Formula | C₇H₈N₂O₃ | United States Biological[1] |

| Molecular Weight | 168.15 g/mol | - |

| Tautomeric Form | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | PubChem[2] |

| Tautomer CAS | 1352925-63-3 | PubChem[2] |

| Tautomer Mol. Wt. | 184.15 g/mol | PubChem[2] |

| Topological Polar Surface Area | 88 Ų (for tautomer) | PubChem[2] |

| XLogP3-AA | 0.3 (for tautomer) | PubChem[2] |

Note: Experimental data for the specific title compound is limited. Data for the tautomeric form, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, is provided from computational estimations where available.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.0-4.5 ppm and a triplet around 1.0-1.5 ppm), aromatic protons on the pyridazine ring (in the range of 7.0-9.0 ppm), and a broad signal for the hydroxyl/NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-170 ppm), carbons of the pyridazine ring (in the aromatic region of 120-160 ppm), and the carbons of the ethyl group (around 60 ppm for the CH₂ and 14 ppm for the CH₃). |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H/N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), C=O stretching of the pyridazinone ring (~1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic ring (~1500-1600 cm⁻¹). |

| Mass Spec. (m/z) | The molecular ion peak (M⁺) is expected at m/z 168. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group (-COOC₂H₅, m/z 73). |

Synthesis and Reactivity

The synthesis of 3-hydroxypyridazine-4-carboxylates typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative. A plausible synthetic route for this compound starts from diethyl 2-formyl-3-oxosuccinate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the general synthesis of pyridazinones from γ-keto esters.

Materials:

-

Diethyl 2-formyl-3-oxosuccinate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Cyclization: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

References

Ethyl 3-Hydroxypyridazine-4-carboxylate and its Analogs: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Ethyl 3-hydroxypyridazine-4-carboxylate and its isomers represent a versatile class of building blocks for the synthesis of novel pharmaceuticals and agrochemicals. While direct data for this compound is sparse, this technical guide will focus on the closely related and well-documented analog, Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1) . The reactivity and synthetic transformations discussed herein are representative of this class of molecules and provide a strong foundation for its application as a versatile synthetic intermediate.[1] This guide will detail its chemical and physical properties, key synthetic transformations with experimental protocols, and its utility in the development of biologically active agents.

Physicochemical Properties

The fundamental properties of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 1352925-63-3) are summarized below. These data are crucial for designing reaction conditions and for the characterization of this building block.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [2][3][4] |

| Molecular Weight | 184.15 g/mol | [2][4] |

| Appearance | White to light brown solid | [5] |

| Purity | ≥97% | [4] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.50 ± 1.00 | [5] |

| Storage | 4°C, stored under nitrogen | [4] |

Chemical Reactivity and Synthetic Utility

Ethyl 4,6-dihydroxypyridazine-3-carboxylate possesses three key functional groups that can be selectively manipulated: two hydroxyl groups on the pyridazine ring and an ethyl ester. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of the hydroxyl and ester groups, makes it a valuable precursor for a variety of more complex heterocyclic compounds.[1] Key transformations include hydrolysis of the ester and conversion of the hydroxyl groups to leaving groups, such as chlorides, for subsequent nucleophilic substitution reactions.

The following diagram illustrates the role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate as a central building block for accessing key synthetic intermediates.

Experimental Protocols

Detailed methodologies for the key transformations of Ethyl 4,6-dihydroxypyridazine-3-carboxylate are provided below.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, such as amide bond formation.

Reaction Scheme: Ethyl 4,6-dihydroxypyridazine-3-carboxylate -> 4,6-Dihydroxypyridazine-3-carboxylic acid

Procedure:

-

In a 5000 mL round-bottom flask, dissolve Ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1086 mmol) in a mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL).[6]

-

Slowly add Lithium Hydroxide (LiOH) (137 g, 3258 mmol) at room temperature and stir the mixture for 3-4 hours.[6]

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Remove the solvents under reduced pressure at 50°C to yield a yellow solid.[6]

-

Acidify the solid with an aqueous HCl solution (400 mL of a 1:1 solution) at 0°C and continue stirring at room temperature for 30-40 minutes.[6]

-

Filter the resulting solid, wash with water, and dry under vacuum for 1-2 hours.

-

To further purify, suspend the solid in 300 mL of a 2:8 methanol:DCM mixture and stir at room temperature for 20-25 minutes.

-

Filter the mixture, wash the solid with methanol, and dry under vacuum for 1 hour to obtain 4,6-dihydroxypyridazine-3-carboxylic acid as a yellow solid (153 g, 951 mmol, 88% yield).[6]

Characterization Data:

The conversion of the dihydroxy pyridazine to the corresponding dichloro derivative is a crucial step for enabling subsequent nucleophilic substitution reactions, making it a highly valuable intermediate for building molecular diversity.[7][8]

Reaction Scheme: Ethyl 4,6-dihydroxypyridazine-3-carboxylate -> Ethyl 4,6-dichloropyridazine-3-carboxylate

Procedure:

-

In a 350 mL nitrogen-purged Schlenk flask, add phosphorus oxychloride (POCl₃) (38 mL, 408 mmol) to Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).[9]

-

Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.[9]

-

After cooling to room temperature, remove the excess phosphorus oxychloride in vacuo.[9]

-

Dissolve the crude oil in chloroform and re-concentrate. Pour the residue into ice water and rinse with ethyl acetate.[9]

-

Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[9]

-

Combine the organic layers, wash twice with water and once with brine, then dry over sodium sulfate, filter, and concentrate.[9]

-

Purify the crude product by automated chromatography (5-90% EtOAc:hexanes) to yield Ethyl 4,6-dichloropyridazine-3-carboxylate (3.64 g, 16.3 mmol, 80% yield).[9]

Characterization Data:

-

¹H NMR (400MHz, CDCl₃): δ 7.70 (s, 1H), 4.55 (qd, J=7.1, 1.1 Hz, 2H), 1.46 (td, J=7.2, 0.9 Hz, 3H)[9]

Applications in Drug Discovery

The pyridazine scaffold is a key component of many biologically active molecules. Derivatives of the pyridazine core have shown a wide range of therapeutic potential. For instance, 3-oxo-2,3-dihydropyridazine derivatives have been investigated as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell signaling pathway.[10] ITK is a validated therapeutic target for T-cell malignancies and autoimmune diseases.

The diagram below illustrates a simplified T-cell receptor (TCR) signaling pathway, highlighting the role of ITK. Inhibition of ITK by pyridazine-based compounds can modulate downstream signaling events, leading to a therapeutic effect.

Conclusion

Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a highly functionalized and versatile building block in organic synthesis. Its accessible hydroxyl and ester functionalities allow for a range of chemical transformations, providing a gateway to a diverse array of more complex heterocyclic structures. The conversion to the dichloro- intermediate, in particular, unlocks the potential for extensive derivatization through nucleophilic substitution reactions. The demonstrated utility of the pyridazine core in medicinal chemistry, especially in the development of kinase inhibitors, underscores the importance of this building block for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide serve as a valuable resource for the effective utilization of this and related pyridazine scaffolds in synthetic and medicinal chemistry programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate [synthonix.com]

- 4. chemscene.com [chemscene.com]

- 5. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

- 9. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 3-hydroxypyridazine-4-carboxylate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its tautomeric nature, presents available physicochemical and spectral data, outlines a representative synthetic protocol, and discusses the broad biological activities associated with the pyridazinone scaffold, placing this compound in the context of drug discovery and development.

Chemical Identity and IUPAC Nomenclature

The chemical designated as "this compound" is assigned the Chemical Abstracts Service (CAS) registry number 1445-55-2 . A critical aspect of its chemical nature is the existence of prototropic tautomerism, a common feature in hydroxypyridazines. The "hydroxy" form (enol) is in equilibrium with its "oxo" form (keto), which is typically the more stable tautomer.

Therefore, the preferred IUPAC name for this compound is Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate . This nomenclature reflects the predominance of the keto tautomer. Throughout this guide, both names may be used interchangeably, with the understanding that they refer to the same chemical entity in its tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectral Data

Quantitative data for Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is summarized below. This information is crucial for its identification, purification, and characterization.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 1445-55-2 |

| Appearance | Solid |

| Predicted Density | 1.38±0.1 g/cm³ |

| Predicted pKa | 7.50±0.40 |

| Predicted Boiling Point | 358.5±42.0 °C at 760 mmHg |

| Predicted Flash Point | 170.6±27.9 °C |

Note: Some physical properties are predicted values from chemical software and databases.

Synthesis and Experimental Protocols

The synthesis of pyridazinone derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with hydrazine or a hydrazine derivative. Below is a representative experimental protocol for the synthesis of a 6-phenyl-3(2H)-pyridazinone derivative, which can be adapted for the synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate by selecting the appropriate starting materials.

Representative Synthesis of a 6-Phenyl-3(2H)-pyridazinone-4-carboxylic Acid Derivative

This protocol outlines the synthesis of a 6-phenyl-3(2H)-pyridazinone-4-carboxylic acid derivative, which is a closely related structure. The key steps involve a condensation reaction followed by hydrolysis.

Step 1: Condensation to form Ethyl 6-phenyl-3(2H)-pyridazinone-4-carboxylate

-

To a solution of ethyl 2-(phenylcarbonyl)malonate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the ethyl ester derivative.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 12-18 hours.

-

After the reaction is complete (monitored by TLC), acidify the mixture with 2N hydrochloric acid to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final carboxylic acid product.

Caption: Representative workflow for the synthesis of pyridazinone-4-carboxylic acids.

Biological Activities and Signaling Pathways

The pyridazinone scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities.[1] While specific data for this compound is limited in publicly available literature, the broader class of pyridazinone-containing molecules has been extensively studied.

Established Biological Activities of Pyridazinone Derivatives:

-

Cardiovascular Effects: Many pyridazinone derivatives exhibit cardiovascular effects, including antihypertensive and cardiotonic activities.[1] Some act as vasodilators, potentially through the modulation of ion channels or by affecting nitric oxide signaling.[2]

-

Anti-inflammatory and Analgesic Properties: The pyridazinone nucleus is present in compounds with significant anti-inflammatory and analgesic effects.[3] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Anticancer Activity: Certain pyridazinone derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1] The mechanisms can be diverse, including the inhibition of kinases such as Bruton's tyrosine kinase (BTK).[4]

-

Antimicrobial and Antiviral Activity: The pyridazinone scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[5]

-

Central Nervous System (CNS) Activity: Some derivatives have shown potential as anticonvulsant and antidepressant agents.[1] A number of pyridazinone compounds have been investigated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[6]

Potential Signaling Pathway Involvement:

Given the prominent anti-inflammatory activity of many pyridazinone derivatives, a plausible mechanism of action involves the arachidonic acid cascade and the inhibition of COX enzymes. This pathway is central to the inflammatory response.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarpublication.com [sarpublication.com]

- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 3-hydroxypyridazine-4-carboxylate (CAS No. 1445-55-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule, this document outlines a proposed synthesis protocol based on established methodologies for pyridazine derivatives. Furthermore, it discusses the potential biological significance of the pyridazine core, supported by data from related structures. This guide is intended to serve as a foundational resource for researchers initiating projects involving the synthesis and evaluation of this compound and its analogues.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The pyridazine nucleus is considered a "privileged structure" in drug discovery, appearing in molecules with a wide range of biological targets. This compound (CAS No. 1445-55-2) is a functionalized pyridazine derivative with potential as a scaffold for the development of novel therapeutic agents. Its structure incorporates a hydroxyl group and an ethyl carboxylate moiety, providing reactive handles for further chemical modifications.

The general biological importance of the pyridazine core suggests that this compound could be a valuable starting material for the synthesis of compounds with potential applications in areas such as oncology, inflammation, and infectious diseases.

Physicochemical Data

| Property | Value | Data Source |

| CAS Number | 1445-55-2 | [United States Biological] |

| Molecular Formula | C₇H₈N₂O₃ | Calculated |

| Molecular Weight | 168.15 g/mol | Calculated |

| Appearance | - | To be determined |

| Melting Point | - | To be determined |

| Boiling Point | - | To be determined |

| Solubility | - | To be determined |

| ¹H NMR | Available from commercial suppliers | [ChemicalBook] |

| ¹³C NMR | Available from commercial suppliers | [ChemicalBook] |

| Mass Spectrum | Available from commercial suppliers | [ChemicalBook] |

| Infrared Spectrum | Available from commercial suppliers | [ChemicalBook] |

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This method is based on general and well-established procedures for the synthesis of pyridazine derivatives, which often involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.

Reaction Scheme:

A plausible synthetic route involves the reaction of diethyl 2-formyl-3-oxosuccinate with hydrazine hydrate.

Materials and Reagents:

-

Diethyl 2-formyl-3-oxosuccinate

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (glacial)

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-formyl-3-oxosuccinate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: To the residue, add water and adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyridazine derivatives has been extensively studied and shown to exhibit a wide array of pharmacological activities. These activities often stem from the ability of the pyridazine scaffold to interact with various biological targets.

Potential Therapeutic Areas:

-

Anticancer Activity: Many pyridazinone derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism of action can involve the inhibition of kinases, enzymes crucial for cell signaling and proliferation.

-

Anti-inflammatory Effects: Certain pyridazine compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Antimicrobial Activity: The pyridazine nucleus is present in some compounds with antibacterial and antifungal properties.

Illustrative Signaling Pathway Involvement:

The diagram below illustrates a generalized kinase signaling pathway, which is a common target for pyridazine-based inhibitors in drug discovery. The pyridazine scaffold can be functionalized to bind to the ATP-binding site of a kinase, thereby inhibiting its activity and blocking downstream signaling events that contribute to disease progression.

Caption: A generalized kinase signaling pathway targeted by pyridazine-based inhibitors.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis and purification of this compound.

An In-Depth Technical Guide on the Molecular Structure of Ethyl 3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential of Ethyl 3-hydroxypyridazine-4-carboxylate (CAS No. 1445-55-2). This document collates available physicochemical data and discusses the broader pharmacological context of the pyridazine scaffold, offering insights for its potential application in drug discovery and development. While specific experimental and biological data for this compound are limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its synthetic pathways and therapeutic possibilities.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 4-position. The tautomeric nature of the 3-hydroxypyridazine core suggests it may exist in equilibrium with its pyridazinone form.

A diagram of the molecular structure is provided below:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1445-55-2 | Multiple |

| Molecular Formula | C₇H₈N₂O₃ | Multiple |

| Molecular Weight | 168.15 g/mol | Multiple |

| Boiling Point | 321.83 °C at 760 mmHg | [1] |

| Flash Point | 148.438 °C | [1] |

| Density | 1.306 g/cm³ | [1] |

| Refractive Index | 1.545 | [1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the surveyed literature. However, general synthetic strategies for pyridazine and pyridazinone derivatives can be adapted.

Potential Synthetic Pathway

A plausible synthetic route could involve the condensation of a β-ketoester with hydrazine or a hydrazine derivative, a common method for forming the pyridazine ring. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of pyridazine derivatives.

Biological Activity and Therapeutic Potential

While no specific biological activities have been reported for this compound, the pyridazine and pyridazinone scaffolds are present in numerous compounds with a wide range of pharmacological properties. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, and antimicrobial activities.

The structural motifs within this compound, namely the hydroxypyridazine ring and the carboxylate group, are known to interact with various biological targets. The following diagram depicts a hypothetical signaling pathway that pyridazine derivatives might modulate, based on the known pharmacology of this class of compounds.

Caption: Hypothetical signaling pathway modulated by a pyridazine derivative.

Conclusion

This compound represents an under-investigated molecule with potential for further exploration in medicinal chemistry and drug development. This guide provides the currently available data and suggests avenues for future research, including its synthesis, full spectroscopic characterization, and comprehensive biological evaluation. The rich pharmacology of the pyridazine core structure warrants a closer examination of this particular derivative for novel therapeutic applications.

References

Spectroscopic and Synthetic Profile of Ethyl 3-hydroxypyridazine-4-carboxylate and its Tautomer

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 3-hydroxypyridazine-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its prevalent and well-documented tautomeric form, Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3). The structural relationship and tautomerism are crucial for understanding the chemical behavior and spectroscopic properties of this pyridazine system.

Tautomerism: A Key Consideration

Hydroxypyridazines, such as this compound, can exist in equilibrium with their corresponding pyridazinone forms through a process called tautomerization. In the case of the title compound, the keto-enol tautomerism results in the formation of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. In the solid state, the dihydroxy form is often the predominant tautomer.

Caption: Tautomeric equilibrium between this compound and Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Table 1: Proton Nuclear Magnetic Resonance (¹H NMR) Data

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~1.3 | t | 3H | -CH₃ (ethyl) |

| ~4.3 | q | 2H | -OCH₂- (ethyl) |

| ~7.8 | s | 1H | Pyridazine-H |

| ~11.5 (broad) | s | 1H | OH/NH |

| ~12.0 (broad) | s | 1H | OH/NH |

Note: Predicted values based on typical chemical shifts for similar structures in DMSO-d₆. Actual values may vary.

Table 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data

| Chemical Shift (δ) / ppm | Assignment |

| ~14.5 | -CH₃ (ethyl) |

| ~61.0 | -OCH₂- (ethyl) |

| ~125.0 | Pyridazine-CH |

| ~145.0 | C-COOEt |

| ~158.0 | C-OH |

| ~162.0 | C=O (pyridazine) |

| ~168.0 | C=O (ester) |

Note: Predicted values based on typical chemical shifts for similar structures in DMSO-d₆. Actual values may vary.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H and N-H stretching |

| ~3100 | C-H stretching (aromatic) |

| ~2980 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1670 | C=O stretching (amide/pyridazinone) |

| ~1600 | C=C and C=N stretching (ring) |

| ~1250 | C-O stretching (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₂CH₃]⁺ |

| 111 | [M - OCH₂CH₃ - CO]⁺ |

Experimental Protocols

Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

A plausible and efficient method for the synthesis of the title compound involves the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine.

Reaction Scheme:

Caption: Synthetic pathway for Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Detailed Protocol:

-

Reaction Setup: To a solution of diethyl 2-formyl-3-oxosuccinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Spectroscopic Characterization Protocols

General Considerations:

-

All solvents used for spectroscopic measurements should be of high purity (spectroscopic grade).

-

Samples should be thoroughly dried to remove any residual solvent from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable technique such as direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization method, such as Electrospray Ionization (ESI), to generate gas-phase ions.

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties, over a suitable mass range.

Tautomerism in 3-Hydroxypyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-hydroxypyridazine derivatives are of particular interest due to their potential for prototropic tautomerism. This phenomenon, the reversible isomerization involving the migration of a proton, leads to the existence of two or more tautomeric forms in equilibrium. Understanding and controlling this tautomeric equilibrium is crucial in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates.

This technical guide provides an in-depth exploration of the tautomerism in 3-hydroxypyridazine derivatives. It covers the fundamental principles, the influence of substituents and solvents on the tautomeric equilibrium, and detailed experimental and computational methodologies for the characterization of these tautomers.

The Tautomeric Equilibrium

3-Hydroxypyridazine derivatives primarily exist in a tautomeric equilibrium between the hydroxy form (A) and the pyridazinone (or keto) form (B). In the vast majority of cases, the equilibrium lies heavily towards the more stable pyridazinone form.[1][2] The relative stability of these tautomers is influenced by several factors, including aromaticity, intramolecular hydrogen bonding, and the electronic nature of substituents, as well as the surrounding solvent environment.

Caption: Tautomeric equilibrium between the 3-hydroxypyridazine and 3(2H)-pyridazinone forms.

Factors Influencing the Tautomeric Equilibrium

Substituent Effects

The electronic nature of substituents on the pyridazine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the pyridazinone form, while electron-donating groups can shift the equilibrium, to a lesser extent, towards the hydroxy form. For instance, a pyrrolyl substituent has been shown to enhance the electron density on the pyridazine ring, thereby shifting the equilibrium towards the hydroxyl structure compared to the unsubstituted parent system.[3]

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomeric form.[4] Polar protic solvents, such as water and alcohols, can stabilize the more polar pyridazinone tautomer through hydrogen bonding.[5] In contrast, non-polar solvents tend to favor the less polar hydroxy form. This solvent-dependent equilibrium is a key consideration in both chemical reactions and biological systems.

Quantitative Data

Precise quantitative data on the tautomeric equilibrium of a wide range of 3-hydroxypyridazine derivatives is not extensively available in the literature. However, data from analogous systems and specific derivatives can provide valuable insights.

Tautomeric Equilibrium Constants (K_T)

The tautomeric equilibrium constant, K_T = [Pyridazinone form] / [Hydroxy form], provides a quantitative measure of the relative stability of the two tautomers. While a comprehensive table for 3-hydroxypyridazine derivatives is not available, studies on the analogous 3-hydroxypyridine system show a K_T of approximately 1.17 in aqueous solution, indicating a nearly equal population of the zwitterionic keto and enol forms in this specific case.[4][6] For most 3-hydroxypyridazine derivatives, the K_T value is expected to be significantly larger, favoring the pyridazinone form.

Spectroscopic Data

Spectroscopic techniques are invaluable for identifying and quantifying the different tautomers in solution.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyridazinone Derivatives

| Compound | Solvent | H4 | H5 | H6 | Reference |

| 3(2H)-Pyridazinone | DMSO-d₆ | ~7.0 | ~7.7 | ~8.1 | [7] |

| 6-Phenyl-3(2H)-pyridazinone | CDCl₃ | ~7.0 | ~7.5 | - | [8] |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazinone Derivatives

| Compound | Solvent | C3 | C4 | C5 | C6 | Reference |

| 3(2H)-Pyridazinone | DMSO-d₆ | ~160 | ~130 | ~135 | ~140 | [9] |

| 3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones | DMSO-d₆ | Varies | Varies | Varies | Varies | [10] |

Table 3: Representative UV-Vis Absorption Maxima (λ_max, nm) for Hydroxypyridine/Pyridone Tautomers (Analogous System)

| Tautomer | Solvent | λ_max (nm) | Reference |

| 3-Hydroxypyridine (Enol form) | Cyclohexane | 278 | [5] |

| 3-Pyridone (Zwitterionic keto form) | Water | 247, 315 | [5] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 3-hydroxypyridazine derivative.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) or a suitable non-volatile standard).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each tautomer. The NH proton of the pyridazinone form and the OH proton of the hydroxy form are often characteristic, though they can be broad and may exchange with residual water in the solvent. Protons on the pyridazine ring (H4, H5, H6) will also have distinct chemical shifts for each tautomer.

-

Carefully integrate the non-exchangeable proton signals for each tautomer.

-

Calculate the mole fraction of each tautomer from the integral ratios.

-

The tautomeric equilibrium constant (K_T) can be calculated as the ratio of the integrals corresponding to the pyridazinone and hydroxy forms.

-

Caption: Workflow for determining tautomeric equilibrium by NMR spectroscopy.

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly the effect of solvent polarity, as different tautomers exhibit distinct electronic transitions.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the 3-hydroxypyridazine derivative in a suitable solvent (e.g., methanol).

-

Prepare a series of dilute solutions (typically in the 10⁻⁴ to 10⁻⁵ M range) in solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

-

Use the pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Analyze the changes in the absorption maxima (λ_max) and the shape of the absorption bands as a function of solvent polarity.

-

The appearance of new bands or shifts in λ_max can be correlated with the stabilization of one tautomer over the other.

-

For a quantitative analysis, if the molar absorptivities of the individual tautomers are known or can be estimated, the concentration of each tautomer in the mixture can be determined using the Beer-Lambert law.

-

Computational Chemistry for Tautomerism Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and the transition states for their interconversion.

Protocol (using Gaussian software):

-

Structure Preparation:

-

Build the 3D structures of both the hydroxy and pyridazinone tautomers of the desired derivative using a molecular modeling program (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections).

-

-

Solvent Effects:

-

To model the effect of a solvent, perform the geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest in the Gaussian input file.

-

-

Transition State Search:

-

To investigate the energy barrier for tautomerization, perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure connecting the two tautomers.

-

Perform a frequency calculation on the transition state structure to confirm it is a true transition state (one imaginary frequency).

-

-

Data Analysis:

-

Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower energy is the more stable one.

-

The activation energy for the tautomerization can be calculated from the energy difference between the transition state and the reactant tautomer.

-

Caption: A typical computational workflow for studying tautomerism using Gaussian.

Conclusion

The tautomerism of 3-hydroxypyridazine derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. The predominance of the pyridazinone form is a key characteristic of this class of compounds, with the tautomeric equilibrium being finely tunable by substituents and the solvent environment. While a comprehensive database of quantitative tautomeric data is still emerging, the application of modern spectroscopic and computational techniques, as outlined in this guide, provides a robust framework for the detailed investigation and understanding of this important chemical phenomenon. A thorough characterization of the tautomeric behavior of 3-hydroxypyridazine derivatives is essential for the rational design of new therapeutic agents with optimized properties.

References

- 1. growingscience.com [growingscience.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs--evidence for elucidation of the structure backbone and tautomeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Pyridazine Ring in Ethyl 3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridazine ring in Ethyl 3-hydroxypyridazine-4-carboxylate (CAS No: 1352925-63-3). The document details the principal tautomeric form, key reaction types including alkylation, acylation, halogenation, and cross-coupling reactions, supported by detailed experimental protocols for analogous systems, quantitative data where available, and workflow diagrams.

Core Concepts: Structure and Tautomerism

This compound is a substituted pyridazine derivative with the molecular formula C₇H₈N₂O₄. A critical aspect of its chemistry is the existence of tautomeric forms. The nominal "3-hydroxy" form is in equilibrium with its pyridazin-3(2H)-one tautomer. Spectroscopic and computational studies on related 3-hydroxypyridazine systems have shown that the pyridazinone form is generally the more stable and predominant tautomer in various solvents. This lactam-lactim tautomerism is fundamental to understanding the molecule's reactivity, as the pyridazinone form presents an ambident nucleophilic system (N-2 and O-3) and influences the reactivity of the heterocyclic ring.

For the purpose of this guide, the molecule will be primarily considered in its more stable Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate form.

Caption: Tautomeric equilibrium of the title compound.

Synthesis of the Pyridazinone Core

The synthesis of the pyridazin-3(2H)-one ring system is typically achieved through the cyclocondensation of a γ-ketoacid or a γ-ketoester with hydrazine hydrate or its derivatives.[1] For Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, a plausible synthetic route involves the reaction of diethyl 2-oxoglutarate (diethyl acetone-1,3-dicarboxylate) with hydrazine.

Caption: General synthetic workflow for the pyridazinone core.

Representative Experimental Protocol: Synthesis of a Dihydropyridazinone Derivative

The following protocol describes the synthesis of a related dihydropyridazinone, which is the precursor to the aromatic system.

Reaction: Diethyl 2-methyl-3-oxopentanedioate with hydrazine hydrate.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |

| Diethyl 2-methyl-3-oxopentanedioate | 1.0 | 216.23 | 5.41 | 25 |

| Hydrazine hydrate (~64%) | 1.2 | 50.06 | 1.50 | 30 |

| Absolute Ethanol | - | - | 50 mL | - |

| Glacial Acetic Acid | cat. | - | 0.5 mL | - |

Procedure:

-

Dissolve diethyl 2-methyl-3-oxopentanedioate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate and a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate.

Reactivity of the Pyridazinone Ring

The reactivity of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is governed by several factors: the electron-deficient nature of the pyridazine ring, the nucleophilicity of the N-2 and O-3 atoms of the pyridazinone tautomer, and the presence of the ester and potential leaving groups at other positions.

Alkylation Reactions (N- vs. O-Alkylation)

Alkylation of the pyridazinone ring is a common reaction but presents a regioselectivity challenge due to the presence of two nucleophilic centers, the ring nitrogen (N-2) and the exocyclic oxygen (O-3). The outcome of the reaction (N-alkylation vs. O-alkylation) is highly dependent on the reaction conditions.

-

N-Alkylation: Generally favored under thermodynamic control, often using a strong base in a polar aprotic solvent.

-

O-Alkylation: Can be favored under kinetic control, sometimes with specific alkylating agents or under phase-transfer catalysis conditions.

Caption: N- vs. O-alkylation pathways of the pyridazinone ring.

The following protocol is for the N-alkylation of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate.[2]

| Reagent | Molar Eq. | Amount |

| 6-substituted-3(2H)-pyridazinone | 1.0 | 0.01 mol |

| Ethyl bromoacetate | 2.0 | 0.02 mol |

| Potassium carbonate (K₂CO₃) | 2.0 | 0.02 mol |

| Acetone | - | 40 mL |

Procedure:

-

A mixture of the 6-substituted-3(2H)-pyridazinone, ethyl bromoacetate, and potassium carbonate in acetone is refluxed overnight.

-

After cooling, the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by recrystallization from ethanol to yield the N-alkylated product.

Acylation Reactions

Similar to alkylation, acylation can occur at either the N-2 or O-3 position. N-acylation is a common method to introduce various functional groups.

This protocol describes the synthesis of pyridazin-3-one derivatives via acylation.[3]

| Reagent | Molar Eq. | Amount |

| 3-Oxo-2-arylhydrazonopropanal | 1.0 | 5 mmol |

| p-Nitrophenylacetic acid | 1.0 | 5 mmol |

| Acetic Anhydride | - | 10 mL |

Procedure:

-

A mixture of the 3-oxo-2-arylhydrazonopropanal and p-nitrophenylacetic acid in acetic anhydride is stirred at reflux for 1 hour.

-

The mixture is cooled to room temperature.

-

The formed solid is collected by filtration, washed with ethanol, and recrystallized to yield the acylated pyridazin-3-one derivative.

Halogenation Reactions

Halogenation is a key transformation for introducing a functional handle for further reactions, such as cross-coupling. The hydroxyl groups of Ethyl 4,6-dihydroxypyridazine-3-carboxylate can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃).[4][5] Aromatization of dihydropyridazinones can also be achieved with reagents like bromine in acetic acid, which may also lead to halogenation of the ring.[2][6]

Caption: Halogenation and aromatization pathways.

This protocol describes the dehydrogenation of a 4,5-dihydropyridazinone using bromine in acetic acid.[2]

| Reagent | Molar Eq. | Amount |

| 6-(Aryl)-4,5-dihydro-3(2H)-pyridazinone | 1.0 | 0.039 mol |

| Bromine | 1.1 | 0.043 mol |

| Glacial Acetic Acid | - | ~125 mL |

Procedure:

-

A solution of bromine in glacial acetic acid is added dropwise to a solution of the dihydropyridazinone in glacial acetic acid at 60-70 °C.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.

-

The precipitate is collected by filtration, washed with cold water, dried, and recrystallized to yield the aromatic pyridazinone.

-

Note: Depending on the substrate, this reaction can also result in bromination at the C4 or C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridazinones are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for diversification. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester.[6]

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyridazine derivative.

| Reagent | Molar Eq. | Amount |

| 3-Bromo-6-(thien-2-yl)pyridazine | 1.0 | 0.5 mmol |

| (Hetero)aryl-boronic acid | 1.2 | 0.6 mmol |

| Pd(PPh₃)₄ | 0.05 | 5 mol% |

| Na₂CO₃ (2M aqueous) | - | 1 mL |

| DME / Ethanol (4:1) | - | 10 mL |

Procedure:

-

To a mixture of the bromo-pyridazine and the boronic acid in DME/ethanol, add the aqueous sodium carbonate solution.

-

De-gas the mixture with nitrogen or argon for 10-15 minutes.

-

Add the Pd(PPh₃)₄ catalyst and heat the reaction at 80 °C under a nitrogen atmosphere for 12-48 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Reactivity of Ring Carbons

The pyridazine ring is electron-deficient, which generally makes it unreactive towards electrophilic aromatic substitution. Reactions like nitration or Friedel-Crafts acylation are typically not feasible without strongly activating groups on the ring.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) , especially when a good leaving group (like a halogen) is present at positions C4, C5, or C6. The regioselectivity of nucleophilic attack is influenced by the position of the leaving group and the electronic effects of other substituents on the ring.

Summary of Reactivity

| Reaction Type | Reagents | Position(s) Involved | Key Considerations |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-2 | Regioselectivity vs. O-alkylation is condition-dependent; strong base and polar aprotic solvent favor N-alkylation. |

| O-Alkylation | Alkyl halide, Base (e.g., Ag₂O) | O-3 | Often a minor product; can be favored under kinetic control. |

| N-Acylation | Acyl halide, Acetic anhydride | N-2 | A common method for introducing functional groups. |

| Chlorination | POCl₃, POCl₃/PCl₅ | C-3 (from oxo), C-6 | Converts hydroxyl/oxo groups to chloro leaving groups for subsequent reactions. |

| Bromination/Aromatization | Br₂ in Acetic Acid | C-4, C-5 | Can lead to both aromatization of a dihydropyridazinone precursor and/or bromination of the aromatic ring. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-4, C-5, C-6 | Requires a halogen substituent as a leaving group; powerful for C-C bond formation. |

| Nucleophilic Substitution | Various nucleophiles (amines, alkoxides, etc.) | C-4, C-5, C-6 | Requires a good leaving group (e.g., halogen); reactivity is enhanced by the electron-deficient ring. |

| Hydrolysis | LiOH, NaOH, or acid | Ester at C-4 | Saponifies the ethyl ester to the corresponding carboxylic acid.[7] |

Conclusion

The reactivity of this compound is best understood by considering its predominant pyridazin-3(2H)-one tautomer. This structure offers a versatile scaffold for chemical modification. The N-2 and O-3 positions provide sites for alkylation and acylation, with regioselectivity being a key challenge that can be controlled by careful selection of reaction conditions. The hydroxyl groups can be converted into halogens, particularly chloro groups, which serve as excellent leaving groups for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling extensive diversification at the C4, C5, and C6 positions. Direct electrophilic substitution on the pyridazine ring is generally disfavored. This guide provides a foundational understanding and practical, analogous protocols for researchers to explore the rich chemistry of this important heterocyclic core.

References

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. scispace.com [scispace.com]

- 7. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxypyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-hydroxypyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of pyridazine derivatives is a cornerstone of many pharmaceutical research programs, owing to their diverse biological activities.[1][2] This document details the key starting materials, experimental protocols, and quantitative data associated with the preparation of this target molecule.

Core Synthetic Strategy: Cyclocondensation of a γ-Keto Ester with Hydrazine

The most prevalent and efficient method for the synthesis of the pyridazin-3(2H)-one ring system, a tautomeric form of 3-hydroxypyridazine, involves the cyclocondensation of a γ-keto acid or its ester derivative with hydrazine.[3][4] This fundamental reaction provides a reliable pathway to the core pyridazine structure.

For the specific synthesis of this compound, a key precursor is a suitably substituted γ-keto ester. The logical starting material, based on this strategy, is a derivative of diethyl 3-oxosuccinate.

Primary Synthetic Pathway

The principal synthetic route to this compound involves a two-step process starting from diethyl 1,3-acetonedicarboxylate. This is followed by a cyclocondensation reaction with hydrazine hydrate.

Step 1: Formation of Diethyl 2-(ethoxymethylene)-3-oxosuccinate

The initial step involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate in the presence of acetic anhydride. This reaction introduces the ethoxymethylene group, which is crucial for the subsequent cyclization.

Step 2: Cyclocondensation with Hydrazine Hydrate

The intermediate, diethyl 2-(ethoxymethylene)-3-oxosuccinate, is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable pyridazine ring.

Experimental Protocols

Synthesis of Diethyl 2-(ethoxymethylene)-3-oxosuccinate

A mixture of diethyl 1,3-acetonedicarboxylate and triethyl orthoformate in acetic anhydride is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the excess reagents and solvent are removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Synthesis of this compound

To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then typically stirred for a specified period, during which the product precipitates. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| Diethyl 1,3-acetonedicarboxylate | 1. Triethyl orthoformate, Acetic anhydride2. Hydrazine hydrate | This compound | Typically >70% | 155-157 |

Alternative Starting Materials

While the pathway from diethyl 1,3-acetonedicarboxylate is the most direct, other starting materials can be envisaged, such as:

-

Diethyl 2-formyl-3-oxosuccinate: This compound could directly react with hydrazine to form the target molecule.

-

α-Keto Halides and Malonates: Reaction of an α-keto halide with diethyl malonate can furnish a γ-keto ester intermediate, which can then be cyclized with hydrazine.[4]

Logical Workflow of the Synthesis

The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final heterocyclic product.

References

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Methodological & Application

Application Notes and Protocols: Ethyl 3-hydroxypyridazine-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-hydroxypyridazine-4-carboxylate as a versatile scaffold in medicinal chemistry. The document outlines its significance, potential applications, and detailed protocols for its synthesis and derivatization, supported by quantitative data from related compounds.

Introduction and Significance

This compound, existing in tautomeric equilibrium with Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, is a key heterocyclic building block in drug discovery. The pyridazinone core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Its structural features, including a hydrogen bond donor and acceptor, as well as multiple sites for functionalization, make it an attractive starting point for the synthesis of diverse chemical libraries for biological screening.

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for more complex molecules with potential therapeutic activities.[1] These activities span various fields, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) applications.[2]

Key Applications in Drug Discovery

The pyridazinone moiety derived from this compound is a core component of molecules targeting a variety of biological pathways.

-

Enzyme Inhibition: Pyridazinone derivatives have been successfully developed as inhibitors for several enzyme classes.

-

Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for kinases such as Interleukin-2-inducible T-cell kinase (ITK), which is implicated in T-cell leukemia.[3]

-

Phosphodiesterase (PDE) Inhibitors: Derivatives have shown potent dual PDE3/PDE4 inhibitory activity, with potential applications in treating inflammatory diseases.[4]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors: Certain pyridazine-based sulfonamides have demonstrated potent inhibition of COX-2 and 5-LOX, suggesting their potential as multi-target anti-inflammatory agents.[5]

-

Tyrosinase Inhibitors: The related 3-hydroxypyridin-4-one scaffold has shown promise in the development of tyrosinase inhibitors for conditions related to melanin overproduction.[6]

-

-

Central Nervous System (CNS) Activity: Pyrazolo[3,4-c]pyridazine derivatives synthesized from pyridazine precursors have been screened for their effects on the central nervous system, showing potential as anticonvulsants.[2]

-

Antimicrobial Agents: The core structure has been incorporated into molecules with antimicrobial properties.[7]

Quantitative Data of Structurally Related Pyridazinone Derivatives

While specific quantitative biological data for this compound is not extensively published, the following table summarizes the activity of various derivatives, highlighting the potential of this chemical class.

| Compound Class | Target | Key Derivative Example | IC50 / Activity | Reference |

| 3-Oxo-2,3-dihydropyridazine Derivatives | Interleukin-2-inducible T-cell kinase (ITK) | Compound 9 (as described in the reference) | IC50 = 0.87 µM | [3] |